molecular formula C27H23N5O3S B11235157 2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide

2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-acetylphenyl)acetamide

Cat. No.: B11235157
M. Wt: 497.6 g/mol
InChI Key: HUWNOFSJYSFDQZ-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole, triazole, and acetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:

    Step 1: Synthesis of 5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazole through cyclization reactions.

    Step 2: Acetylation of 4-aminophenyl to form 4-acetylphenyl.

    Step 3: Coupling of the triazole intermediate with 4-acetylphenyl under sulfanyl linkage conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • 1-Acetyl-5-nitro-1H-indazole
  • 1-Boc-5-nitro-1H-indole
  • 1-Methyl-6-nitro-1H-indole

Comparison: N-(4-ACETYLPHENYL)-2-{[5-(1H-INDOL-3-YL)-4-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of indole, triazole, and acetamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential therapeutic applications.

Properties

Molecular Formula

C27H23N5O3S

Molecular Weight

497.6 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H23N5O3S/c1-17(33)18-10-12-19(13-11-18)29-25(34)16-36-27-31-30-26(23-15-28-24-9-4-3-8-22(23)24)32(27)20-6-5-7-21(14-20)35-2/h3-15,28H,16H2,1-2H3,(H,29,34)

InChI Key

HUWNOFSJYSFDQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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